molecular formula C30H46O3 B077301 Desoxoglabrolide CAS No. 10379-62-1

Desoxoglabrolide

Cat. No. B077301
CAS RN: 10379-62-1
M. Wt: 454.7 g/mol
InChI Key: HHQJBWYXBWOFJY-UZUOTXETSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Desoxoglabrolide is a natural compound found in the roots of licorice plants. It has gained attention in recent years due to its potential therapeutic properties.

Scientific Research Applications

Environmental and Hormonal Impact

Desoxoglabrolide, a nonsteroidal estrogen, is studied for its environmental impact and its role as an endocrine disruptor. Research shows its potential to alter reproductive, endocrine, and immune systems, especially when exposure occurs during prenatal development. These alterations may be due to its ability to mimic or block reproductive hormones and affect various environmental signals (McLachlan, 2016).

Epigenetic Mechanisms

Investigations into the epigenetic mechanisms of Desoxoglabrolide have revealed its influence on gene imprinting and expression. For instance, in utero exposure to Desoxoglabrolide results in hypermethylation of certain genes, leading to long-term alterations in gene expression. This hypermethylation has been observed as a novel mechanism for altered developmental programming (Bromer et al., 2009).

Impact on Cancer and Reproductive Health

Research has shown that exposure to Desoxoglabrolide can lead to reproductive tract anomalies and increased susceptibility to diseases like cancer. It acts as a model endocrine disruptor, providing insights into the effects of weaker environmental estrogens and the developmental origin of adult diseases. Notably, even low doses of Desoxoglabrolide have been linked to an increased incidence of uterine neoplasia (Newbold et al., 2006).

Developmental Effects

Studies have demonstrated that in utero exposure to Desoxoglabrolide affects the expression of certain genes involved in reproductive tract development, such as Hox genes. These changes in gene expression are considered a molecular mechanism by which Desoxoglabrolide impacts reproductive tract development (Block et al., 2000).

Potential Therapeutic Applications

Desoxoglabrolide has been explored for its potential in therapeutic applications. For example, it has been studied for its use in radiopharmaceutical therapy for estrogen receptor-positive tumors and their metastases. The research suggests its effectiveness due to its high affinity to estrogen receptors and cytotoxic potential (Fischer et al., 2008).

Detection and Monitoring

Efforts to monitor Desoxoglabrolide in various environments, such as in food and water, have led to the development of sensitive detection methods. For instance, a rapid time-resolved fluoroimmunoassay has been developed for detecting Desoxoglabrolide in cow milk samples, highlighting its importance in ensuring food safety (Secundo et al., 2012).

properties

IUPAC Name

11-hydroxy-2,5,6,10,10,14,21-heptamethyl-23-oxahexacyclo[19.2.1.02,19.05,18.06,15.09,14]tetracos-17-en-22-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H46O3/c1-25(2)20-10-13-30(7)21(28(20,5)12-11-22(25)31)9-8-18-19-16-26(3)17-23(33-24(26)32)27(19,4)14-15-29(18,30)6/h8,19-23,31H,9-17H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHQJBWYXBWOFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC3(C(C2(CCC1O)C)CC=C4C3(CCC5(C4CC6(CC5OC6=O)C)C)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H46O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Desoxoglabrolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Desoxoglabrolide

CAS RN

10379-62-1
Record name Desoxoglabrolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

274 - 278 °C
Record name Desoxoglabrolide
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0035791
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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